molecular formula C14H14N4O5 B5555133 methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate

methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate

Cat. No. B5555133
M. Wt: 318.28 g/mol
InChI Key: IRXDSXUSXPEWMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, Zhang Jianting et al. (2009) developed a method for synthesizing an AB-type monomer precursor, highlighting the importance of condensation and cyclization reactions in the synthesis process. This methodology could be adapted for the synthesis of methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate, emphasizing the role of solvent choice and reaction conditions in achieving high yield and purity (Zhang Jianting et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated, revealing insights into their hydrogen bonding patterns and electronic structures. For example, the study by J. Portilla et al. (2007) on isomeric compounds demonstrates how hydrogen bonding can influence the formation of complex sheets or chains, potentially affecting the molecular structure of methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate (J. Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds have been synthesized, indicating the versatility of these compounds in forming heterocyclic systems. For instance, Lucija Pizzioli et al. (1998) demonstrated the preparation of multifunctional compounds that serve as synthons for various heterocyclic systems, suggesting that similar strategies could be employed to explore the reactivity of methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate (Lucija Pizzioli et al., 1998).

Scientific Research Applications

Molecular Structure and Reactivity

  • Studies on similar compounds, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, have revealed complex molecular interactions. These molecules form hydrogen-bonded sheets or chains through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the potential for forming stable molecular networks (Portilla et al., 2007).

Photopolymerization Applications

  • A related compound, featuring a chromophore group linked to the aminoxyl function, has been proposed for use in photoinitiated polymerization processes. This compound decomposes under UV irradiation to generate radicals, indicating potential applications in developing light-sensitive materials (Guillaneuf et al., 2010).

Synthesis and Chemical Transformations

  • Research on methyl 2-deoxy-2-Diazo-d-arabino-Hexonate and its derivatives, which share structural similarities with the compound , sheds light on the versatility of these compounds in organic synthesis, particularly in producing pyrazole derivatives through photolysis and thermolysis (Horton & Philips, 1972).
  • The synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, an AB-type monomer precursor for poly(p-phenylene benzobizoxazole), highlights the compound's role in developing high-performance polymers (Zhang Jianting et al., 2009).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future research directions could involve exploring the biological activities of this specific compound and its potential applications in drug development.

properties

IUPAC Name

methyl 4-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-9-15-7-13(18(21)22)17(9)8-12(19)16-11-5-3-10(4-6-11)14(20)23-2/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXDSXUSXPEWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(2-Methyl-5-nitro-imidazol-1-yl)-acetylamino]-benzoic acid methyl ester

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